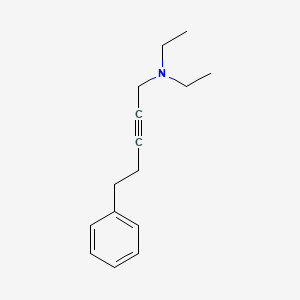
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol: is an organic compound with the molecular formula C12H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of (2R)-2-methylbutan-1-ol: The preparation of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol typically involves the benzylation of (2R)-2-methylbutan-1-ol. This reaction is carried out using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2R)-2-(Benzyloxy)-2-methylbutane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Alkyl halides, strong bases, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: (2R)-2-(Benzyloxy)-2-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also be used as a substrate or inhibitor in biochemical assays.
Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It can also be used as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations such as oxidation, reduction, and substitution. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
(2R)-2-(Benzyloxy)ethylamine: This compound has a similar benzyloxy group but differs in the presence of an amine group instead of a hydroxyl group.
(2R)-2-(Benzyloxy)propane-1,2-diol: This compound has an additional hydroxyl group, making it a diol.
(2R)-2-(Benzyloxy)ethyl acetate: This compound has an acetate group instead of a hydroxyl group.
Uniqueness: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both benzyloxy and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
919110-88-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2R)-2-methyl-2-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
LATUEEMSPMEKKH-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@](C)(CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)

![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)


